molecular formula C9H7BrN2O2 B2631816 7-Bromo-6-methoxyquinazolin-4(3H)-one CAS No. 1698027-08-5

7-Bromo-6-methoxyquinazolin-4(3H)-one

Cat. No.: B2631816
CAS No.: 1698027-08-5
M. Wt: 255.071
InChI Key: VJFPFHZAGXVDIO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazolinone Chemistry

The journey of quinazolinone chemistry began in the late 19th century, with early explorations into the synthesis of this bicyclic heterocycle. The initial interest was largely academic, driven by a desire to understand the fundamental reactivity and properties of this novel ring system. Over the decades, the field has evolved significantly, transitioning from classical synthetic methods to more sophisticated and efficient strategies. This evolution has been propelled by the discovery of a wide array of biological activities associated with quinazolinone derivatives, sparking immense interest in their potential therapeutic applications. The continuous development of new synthetic methodologies has enabled the creation of vast libraries of substituted quinazolinones, facilitating extensive structure-activity relationship (SAR) studies and the identification of potent drug candidates.

Structural Features and Privileged Nature of the Quinazolinone Core in Medicinal Chemistry

The privileged nature of the quinazolinone scaffold can be attributed to several key structural features. Its rigid, planar bicyclic core provides a well-defined three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. The presence of nitrogen atoms and a carbonyl group offers opportunities for hydrogen bonding, a crucial interaction in drug-receptor binding. Furthermore, the aromatic nature of the benzene (B151609) ring allows for π-π stacking interactions. The ability to introduce a wide variety of substituents at multiple positions on the quinazolinone ring system provides a high degree of molecular diversity, enabling the fine-tuning of physicochemical properties and biological activity. This structural versatility is a cornerstone of its "privileged" status, as it allows for the optimization of compounds to interact with a multitude of biological targets.

Overview of Research Trajectories for Quinazolinone Derivatives

Research into quinazolinone derivatives has followed several key trajectories, primarily driven by their diverse pharmacological potential. A significant area of focus has been the development of anticancer agents, with several quinazolinone-based drugs, such as gefitinib (B1684475) and erlotinib, reaching the market as tyrosine kinase inhibitors. nih.gov Beyond oncology, quinazolinone derivatives have been investigated for a broad spectrum of therapeutic applications, including as antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. Current research continues to explore new therapeutic avenues and to develop novel synthetic strategies to access more complex and diverse quinazolinone structures. The exploration of multi-target quinazolinone derivatives is also a growing area of interest, aiming to address complex diseases with a single molecular entity.

Specific Relevance of 7-Bromo-6-methoxyquinazolin-4(3H)-one within Halogenated and Methoxylated Quinazolinone Systems

This compound belongs to a specific class of quinazolinones characterized by the presence of both a halogen (bromine) and a methoxy (B1213986) group on the benzene ring. The introduction of a bromine atom at the 7-position can significantly influence the compound's electronic properties and lipophilicity, which can in turn affect its biological activity and pharmacokinetic profile. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen atom, is increasingly recognized as an important factor in drug-receptor interactions.

Interactive Data Table: Physicochemical Properties of Representative Quinazolinones

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
Quinazolin-4(3H)-oneC₈H₆N₂O146.150.9
GefitinibC₂₂H₂₄ClFN₄O₃446.903.2
ErlotinibC₂₂H₂₃N₃O₄393.443.1
This compoundC₉H₇BrN₂O₂255.07(estimated)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-methoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFPFHZAGXVDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 7 Bromo 6 Methoxyquinazolin 4 3h One

General Synthetic Approaches to the Quinazolin-4(3H)-one Nucleus

The formation of the bicyclic quinazolin-4(3H)-one core is a well-established area of organic synthesis, with several reliable methods developed over the years. These methods often start from readily available ortho-substituted benzene (B151609) derivatives, primarily anthranilic acid and its analogues.

Cyclization Reactions Employing Anthranilic Acid Derivatives

The most traditional and widely used precursors for quinazolin-4(3H)-one synthesis are anthranilic acid and its derivatives (esters, amides). A prominent historical method is the Niementowski quinazoline (B50416) synthesis , which involves the condensation of anthranilic acid with amides at elevated temperatures. rsc.orgnih.gov This reaction, while foundational, often requires harsh conditions and long reaction times. rsc.org

Modern variations have improved upon this classic transformation. For instance, microwave irradiation has been successfully employed to accelerate the Niementowski reaction, significantly reducing reaction times and often improving yields. rsc.orgresearchgate.net The reaction can be performed under solvent-free conditions, aligning with the principles of green chemistry. google.com The general mechanism involves the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to form a benzoxazinone (B8607429), followed by reaction with an amine source (like ammonia (B1221849) from formamide) to yield the final quinazolinone ring.

Starting MaterialReagent(s)ConditionsProductReference(s)
Anthranilic AcidFormamideHeat (130–150 °C)Quinazolin-4(3H)-one nih.govresearchgate.net
Anthranilic AcidFormamideMicrowave (60 W)Quinazolin-4(3H)-one researchgate.net
Anthranilic AcidAmides/Ketones/UreaOrganic Clay, MicrowaveQuinazolinone Derivatives google.com

Ring-Closing Reactions with Formamidine (B1211174) Acetate (B1210297) and Related Reagents

A highly efficient and common method for constructing the quinazolin-4(3H)-one skeleton involves the reaction of an anthranilic acid derivative with a one-carbon (C1) source that also provides the necessary nitrogen atom for the pyrimidine (B1678525) ring. Formamidine acetate is an excellent reagent for this purpose. chemicalbook.comgoogle.com

The reaction typically involves heating the substituted anthranilic acid with formamidine acetate in a suitable high-boiling solvent such as 2-methoxyethanol (B45455) or ethylene (B1197577) glycol monomethyl ether. chemicalbook.comnih.gov This process directly affords the quinazolin-4(3H)-one core in good yields. The reaction is versatile and tolerates a wide range of substituents on the anthranilic acid ring. Formamide itself can also be used as both the C1 source and the solvent, often by heating the reactants at high temperatures. drugfuture.com

PrecursorReagentSolventConditionsReference(s)
Substituted Anthranilic AcidFormamidine AcetateEthylene Glycol Monomethyl Ether95–130 °C chemicalbook.com
Methyl 2-amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoateFormamidine Acetate2-MethoxyethanolReflux nih.gov
Anthranilic AcidFormamideNone150-160 °C or Microwave drugfuture.com

One-Pot Synthetic Strategies for Quinazolinone Formation

To improve efficiency and reduce waste, numerous one-pot synthetic methodologies have been developed. These procedures combine multiple reaction steps into a single operation without the isolation of intermediates, offering significant advantages in terms of time, cost, and environmental impact. nih.govchemicalbook.com

One such strategy involves the three-component condensation of anthranilic acid, an orthoester (like triethyl orthoformate), and a primary amine, which can be catalyzed by Brønsted acidic ionic liquids or facilitated by microwave irradiation. rjpbcs.com Another approach utilizes the cyclocondensation of anthranilamides with aldehydes in the presence of iodine. prepchem.com Copper-catalyzed one-pot syntheses have also been reported, showcasing the versatility of transition metals in facilitating these complex transformations. nih.gov These methods provide rapid access to a diverse library of substituted quinazolinones. rsc.org

Strategies for Regioselective Bromination at Position 7 and Methoxylation at Position 6

The synthesis of the specifically substituted 7-Bromo-6-methoxyquinazolin-4(3H)-one relies on precise control over the introduction of the bromo and methoxy (B1213986) groups onto the benzene portion of the heterocyclic system. The most common and direct strategy involves the construction of the quinazolinone ring from an already functionalized precursor, namely 2-amino-4-bromo-5-methoxybenzoic acid . This approach ensures that the substituents are correctly placed before the pyrimidine ring is formed.

Halogenation Procedures and Control of Selectivity

The introduction of a bromine atom at what will become the 7-position of the quinazolinone ring is typically achieved by the regioselective bromination of an appropriate precursor.

Bromination of an Anthranilic Acid Derivative : A common route to halogenated quinazolinones starts with the corresponding halogenated anthranilic acid. rjpbcs.com For example, 6-bromoquinazolin-4(3H)-one is readily synthesized from 5-bromoanthranilic acid. nih.govrjpbcs.com Following this logic, the synthesis of this compound would start from 2-amino-4-bromo-5-methoxybenzoic acid. The synthesis of this precursor would likely involve the bromination of 2-amino-5-methoxybenzoic acid. The directing effects of the activating amino (-NH₂) and methoxy (-OCH₃) groups and the deactivating carboxyl (-COOH) group would guide the regioselectivity of the electrophilic aromatic substitution.

Bromination of Benzoic Acid Derivatives : Alternatively, a non-aminated precursor such as 3-methoxybenzoic acid can be brominated first. The synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid using bromine in acetic acid or with N-bromosuccinimide has been reported. google.com Subsequent nitration at the position para to the methoxy group, followed by reduction of the nitro group to an amine, would yield the desired 2-amino-4-bromo-5-methoxybenzoic acid precursor. A Chinese patent describes a one-step synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate, which highlights the feasibility of using pre-halogenated benzoic acids. google.com

ReactionStarting MaterialReagent(s)ProductReference(s)
BrominationAnthranilic AcidBromine in Acetic Acid5-Bromoanthranilic Acid rjpbcs.com
Brominationm-Methoxybenzoic AcidN-Bromosuccinimide, H₂SO₄2-Bromo-5-methoxybenzoic Acid google.com
Cyclization2,4-Dibromo-5-chlorobenzoic AcidFormamidine Acetate, CuBr, NaI7-Bromo-6-chloro-4(3H)-quinazolinone google.com

Introduction of Methoxy Groups via Alkylation or Related Reactions

The methoxy group at the 6-position is almost invariably introduced at an early stage of the synthesis, typically starting from a commercially available methoxylated benzene derivative.

Starting from Methoxylated Precursors : A practical route begins with a compound like 3-methoxybenzoic acid or methyl 4-hydroxy-3-methoxybenzoate (vanillic acid methyl ester). researchgate.netgoogle.com For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) has been achieved starting from methyl 4-hydroxy-3-methoxybenzoate. researchgate.net This multi-step process involved benzylation of the hydroxyl group, nitration of the ring, reduction of the nitro group to an amine, cyclization to form the quinazolinone, and finally chlorination. A similar pathway, omitting the initial benzylation, provides a logical route to a 6-methoxy-substituted anthranilic acid precursor.

Selective Demethylation : In some cases, a methoxy group can be converted to a hydroxyl group, or vice-versa. For instance, the synthesis of gefitinib (B1684475) involves the regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one to produce 6-hydroxy-7-methoxyquinazolin-4(3H)-one. nih.gov While not a direct methoxylation, this demonstrates the possibility of manipulating existing methoxy groups on the quinazolinone core to achieve the desired substitution pattern.

The most straightforward and convergent synthesis for this compound would therefore involve the initial synthesis of 2-amino-4-bromo-5-methoxybenzoic acid, followed by a one-step cyclization with a reagent like formamidine acetate, as described in section 2.1.2.

Synthesis of Key Precursors and Advanced Intermediates to this compound

The synthesis of this compound relies on the strategic preparation of appropriately substituted aromatic precursors that form the core structure of the quinazolinone ring. These precursors are typically derivatives of aniline (B41778) or benzoic acid, which undergo cyclization to form the final heterocyclic system.

Preparation of Substituted Anilines and Benzoic Acid Derivatives

The foundational step in the synthesis of many quinazolinone compounds is the availability of a correctly substituted anthranilic acid (2-aminobenzoic acid) derivative. For the target compound, this compound, the key precursor is 2-amino-4-bromo-5-methoxybenzoic acid . The synthesis of such precursors often involves multi-step processes starting from simpler, commercially available materials.

General synthetic strategies for substituted benzoic acid derivatives may involve:

Bromination: Introduction of a bromine atom onto an aromatic ring. For instance, the synthesis of 6-bromo-quinazolinone derivatives often begins with the bromination of anthranilic acid using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. nih.gov

Nitration followed by Reduction: A common route involves the nitration of a benzoic acid derivative, followed by the reduction of the nitro group to an amine. For example, the synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one starts from methyl 4-hydroxy-3-methoxybenzoate, which undergoes nitration, reduction of the nitro group to an amino group, and subsequent cyclization. researchgate.net

A plausible pathway to the required 2-amino-4-bromo-5-methoxybenzoic acid could start from 2-amino-5-methoxybenzoic acid. This starting material would undergo electrophilic bromination. The directing effects of the amino and methoxy groups would guide the bromine atom to the position ortho to the amino group and meta to the methoxy and carboxylic acid groups, yielding the desired precursor. Quinazoline structures are known to be part of various biologically active compounds, and their synthesis often involves the careful construction of these substituted precursors. ontosight.ai

Table 1: Key Precursors and Synthetic Transformations
Precursor TypeExample Starting MaterialKey TransformationReagentsResulting Intermediate
Anthranilic Acid DerivativeAnthranilic acidBrominationN-bromosuccinimide (NBS)5-Bromoanthranilic acid nih.gov
Benzoic Acid DerivativeMethyl 4-hydroxy-3-methoxybenzoateNitration, then Reduction1. HNO₃/H₂SO₄ 2. Na₂SMethyl 2-amino-4-(benzyloxy)-5-methoxybenzoate researchgate.net
Benzoic Acid Derivative2,4-dibromo-5-chlorobenzoic acidCyclization with formamidineFormamidine acetate, CuBr, NaI7-bromo-6-chloro-4(3H)-quinazolinone google.com

Formation of Benzoxazinone Intermediates

A widely employed and efficient method for constructing the quinazolinone skeleton involves the formation of a 4H-3,1-benzoxazin-4-one (benzoxazinone) intermediate. researchgate.netraco.cat This intermediate is typically synthesized by treating the anthranilic acid precursor with an acid anhydride (B1165640), most commonly acetic anhydride. researchgate.netchristuniversity.in

In the context of synthesizing this compound, the precursor 2-amino-4-bromo-5-methoxybenzoic acid would be refluxed with acetic anhydride. This reaction leads to the cyclization of the anthranilic acid to form the corresponding 7-bromo-6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

This benzoxazinone intermediate is highly reactive towards nucleophiles. The subsequent reaction with a nitrogen source, such as ammonium (B1175870) acetate or formamide, results in the opening of the oxazinone ring followed by recyclization to form the desired quinazolinone ring system. researchgate.netraco.catresearchgate.net This two-step process, starting from anthranilic acid, is a robust and common pathway for producing a wide array of substituted quinazolinones. researchgate.netresearchgate.net

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry employs various techniques to enhance the efficiency, yield, and environmental friendliness of chemical reactions. The synthesis of this compound can benefit significantly from these advanced methodologies, which focus on optimizing reaction parameters and employing novel energy sources and catalysts.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. frontiersin.org Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. sci-hub.catbeilstein-journals.org This is attributed to the efficient and uniform heating of the reaction mixture.

The synthesis of quinazolinone derivatives is particularly amenable to microwave assistance. For example, the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines to form quinazolinones can be completed in just 30 minutes under microwave irradiation, affording good to excellent yields. sci-hub.cat Similarly, the three-component condensation reaction to form triazoloquinazolinones and benzimidazoquinazolinones yields nearly quantitative results within minutes under microwave conditions. beilstein-journals.org This approach avoids the lengthy reaction times associated with traditional refluxing. frontiersin.orgbeilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Three-component condensationHoursMinutesSignificant, often quantitative beilstein-journals.org
Iron-catalyzed cyclizationNot specified30 minGood to excellent yields sci-hub.cat
Niementowski Synthesis5 hours5 minYield of 87% frontiersin.org

Catalytic Approaches in Quinazolinone Synthesis

Catalysis offers a mild and efficient alternative to classical condensation procedures for synthesizing quinazolinones. rsc.org Both transition metal catalysts and organocatalysts have been successfully employed to facilitate the formation of the quinazolinone ring. rsc.orgfrontiersin.org

Transition Metal Catalysis:

Palladium (Pd): Palladium catalysts are widely used for various coupling and carbonylation reactions. rsc.org For instance, Pd(II) catalysts can be used in one-pot coupling/cyclization reactions to build the quinazolinone core. researchgate.net Palladium-catalyzed three-component reactions involving 2-aminobenzamides, aryl halides, and an isocyanide have also been developed. rsc.org

Copper (Cu): Copper-catalyzed methods provide an economical and efficient route. CuI-catalyzed tandem reactions of (2-bromophenyl)methylamines and amides can produce quinazoline derivatives in good yields. mdpi.com Other copper systems, like CuCl, are used in one-pot multi-component approaches. mdpi.com

Manganese (Mn): Mn(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides represents a greener approach for synthesizing 2-substituted quinazolines. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts has gained significant attention due to their stability, availability, and lower toxicity compared to metal catalysts. frontiersin.org Acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can effectively catalyze the one-pot synthesis of various quinazolinone derivatives. frontiersin.org

Solvent Effects and Reaction Condition Optimization

Optimizing reaction conditions such as solvent, temperature, concentration, and pressure is crucial for maximizing product yield, minimizing side reactions, and reducing costs. The choice of solvent can significantly influence reaction rates and outcomes in quinazolinone synthesis.

Derivatization and Structural Diversification of 7 Bromo 6 Methoxyquinazolin 4 3h One

Modifications at the Nitrogen Atom (N3) of the Quinazolinone Ring

The nitrogen atom at the 3-position (N3) of the quinazolinone ring is a primary site for derivatization, offering a straightforward approach to introduce a variety of substituents and modulate the physicochemical and pharmacological properties of the parent molecule.

N-Alkylation and N-Acylation Reactions

N-alkylation of the quinazolinone scaffold is a common strategy to enhance lipophilicity and introduce diverse functional groups. While specific examples starting directly from 7-Bromo-6-methoxyquinazolin-4(3H)-one are not extensively documented in readily available literature, the general reactivity of the N3 position is well-established for analogous 6-bromoquinazolinones. These reactions typically involve the deprotonation of the N3-H with a suitable base, such as sodium hydride or potassium carbonate, followed by nucleophilic attack on an alkyl halide.

Similarly, N-acylation introduces an acyl group at the N3 position, which can serve as a handle for further functionalization or to explore the structure-activity relationships of amide derivatives. This transformation is typically achieved by reacting the quinazolinone with an acyl chloride or anhydride (B1165640) in the presence of a base.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties at the N3 position is a widely explored avenue in the quest for novel bioactive molecules. This can be achieved by reacting this compound with a halogenated heterocycle in the presence of a base. This approach allows for the fusion of the quinazolinone core with other pharmacophoric fragments, potentially leading to compounds with enhanced or novel biological activities. For instance, the synthesis of 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides has been reported, showcasing the versatility of modifying the N3 position with moieties bearing further reactive sites. researchgate.net

Substituent Variations at Position 2 of the Quinazolinone Ring

Position 2 (C2) of the quinazolinone ring represents another critical site for structural diversification. The introduction of various substituents at this position can significantly influence the biological profile of the resulting compounds.

Introduction of Alkyl, Aryl, and Heteroaryl Groups

The introduction of alkyl, aryl, and heteroaryl groups at the C2 position can be accomplished through various synthetic strategies. A common approach involves the cyclization of an appropriately substituted anthranilamide precursor. While direct substitution on the pre-formed this compound at the C2 position is less common, building the quinazolinone ring with the desired C2-substituent already in place is a frequently employed method.

Incorporation of Thiol and Thioether Functionalities

The introduction of sulfur-containing functionalities at the C2 position has been a fruitful strategy in the development of quinazolinone-based therapeutic agents. The synthesis of 2-mercapto-quinazolin-4(3H)-one derivatives is often achieved by reacting the corresponding anthranilic acid with a thiocyanate. nih.gov

Subsequent alkylation of the resulting 2-thiol group provides access to a wide range of 2-thioether derivatives. For example, the reaction of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one with various alkyl halides in the presence of a base like potassium carbonate has been shown to yield the corresponding S-alkylated products in high yields. nih.gov This methodology is directly applicable to the 7-bromo-6-methoxy analogue, allowing for the introduction of diverse thioether side chains.

Table 1: Examples of S-Alkylation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
ReactantAlkylating AgentProductYield (%)
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneAlkyl Halide6-bromo-3-phenyl-2-(alkylthio)quinazolin-4(3H)-oneHigh
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneSubstituted Benzyl Bromide6-bromo-3-phenyl-2-((substituted benzyl)thio)quinazolin-4(3H)-oneHigh

Chemical Transformations of the Bromo and Methoxy (B1213986) Groups

The bromo and methoxy groups on the benzene (B151609) ring of this compound offer additional opportunities for chemical modification, enabling the synthesis of a diverse library of analogs.

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents, respectively. Such modifications can profoundly impact the electronic and steric properties of the molecule, leading to significant changes in biological activity.

The methoxy group at the 6-position can also be a site for chemical transformation. Demethylation to the corresponding phenol (B47542) would provide a handle for further derivatization, such as etherification or esterification, opening up yet another avenue for structural diversification and the exploration of new chemical space.

Nucleophilic Aromatic Substitution Reactions of the Bromine

The bromine atom at the 7-position of the quinazolinone core is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in modifying the scaffold to enhance biological activity or to fine-tune physicochemical properties.

Suzuki-Miyaura Coupling: This reaction is widely employed to form biaryl structures by coupling the aryl bromide with an organoboron reagent. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to bromo-substituted quinazolinones is well-established. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base.

Coupling PartnerCatalyst SystemBaseSolventProductYield (%)
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water7-Aryl-6-methoxyquinazolin-4(3H)-oneVaries

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 7-position. This is a crucial transformation for synthesizing derivatives with potential biological activities, as the amino group can serve as a key pharmacophore. The choice of palladium precursor and ligand is critical for achieving high yields.

AmineCatalyst SystemBaseSolventProductYield (%)
Primary/Secondary AminePd₂(dba)₃ / LigandNaOtBuToluene7-Amino-6-methoxyquinazolin-4(3H)-one derivativeVaries

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 7-bromo position and a terminal alkyne. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The resulting alkynyl-substituted quinazolinones are valuable intermediates that can undergo further transformations. libretexts.org

AlkyneCatalyst SystemCo-catalystBaseSolventProductYield (%)
Terminal AlkynePdCl₂(PPh₃)₂CuIEt₃NToluene7-Alkynyl-6-methoxyquinazolin-4(3H)-oneVaries

Manipulation of the Methoxy Group (e.g., Demethylation, Further Derivatization)

The methoxy group at the 6-position offers another site for structural modification. Demethylation to the corresponding phenol is a common transformation that not only alters the electronic properties of the molecule but also provides a new reactive site for further derivatization.

Demethylation: The cleavage of the methyl ether can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for its efficacy under relatively mild conditions. The resulting 7-bromo-6-hydroxyquinazolin-4(3H)-one is a key intermediate for introducing new functionalities.

Further Derivatization of the Hydroxyl Group: The newly formed hydroxyl group can be readily functionalized. For instance, alkylation reactions can be performed to introduce a variety of ether linkages. These modifications can significantly impact the molecule's solubility and biological profile.

Alkylating AgentBaseSolventProductYield (%)
Alkyl HalideK₂CO₃DMF7-Bromo-6-(alkoxy)quinazolin-4(3H)-oneVaries

Synthesis of Fused Ring Systems Involving the Quinazolinone Core

The strategic placement of reactive groups on the this compound scaffold can be exploited to construct more complex, fused heterocyclic systems. These polycyclic structures are of great interest in drug discovery due to their rigid frameworks and potential for diverse biological interactions.

The synthesis of such fused systems often involves a multi-step sequence. For example, the bromine at position 7 can be replaced with a nucleophilic group, such as an amine or a hydrazine (B178648), via a Buchwald-Hartwig amination. This newly introduced group can then react with a suitable reagent to form a new heterocyclic ring fused to the quinazolinone core. While specific examples starting from this compound are not prevalent in the literature, analogous transformations on similar quinazolinone systems provide a blueprint for such synthetic strategies.

Synthesis of Pyrazolo[3,4-g]quinazolinones: A common strategy involves the introduction of a hydrazine moiety at the 7-position, followed by cyclization with a suitable one-carbon synthon. mdpi.com

Synthesis of Oxazolo[4,5-g]quinazolinones: The construction of an oxazole (B20620) ring fused to the quinazolinone core can be envisioned through the initial introduction of an amino group at the 7-position, followed by acylation and subsequent cyclization. bohrium.com

Synthesis of Triazolo[4,5-g]quinazolinones: The formation of a fused triazole ring often involves the reaction of a 7-hydrazinoquinazolinone with a source of nitrous acid or another appropriate reagent to facilitate cyclization. ekb.eg

The exploration of these synthetic pathways, starting from the versatile this compound, continues to be an active area of research, with the potential to yield novel compounds with significant therapeutic promise.

Structure Activity Relationship Sar Studies of 7 Bromo 6 Methoxyquinazolin 4 3h One Derivatives

Impact of the Bromo Substituent at Position 7 on Biological Efficacy

The presence of a halogen, specifically a bromine atom, at the C7 position of the quinazolinone ring is a significant determinant of biological efficacy. Research on related quinazolinone and quinazoline (B50416) scaffolds consistently demonstrates that halogenation at this position can enhance binding affinity and inhibitory potency.

For instance, in studies of quinazolinone derivatives targeting the NF-κB pathway, the position of a halogen substituent was found to be crucial. Molecular docking studies have indicated that a fluorine atom at C7 results in a stronger binding affinity to NF-κB compared to when it is placed at C6. nih.gov This suggests that the C7 position is a key interaction point within the target's binding site. The bromine atom, with its larger size and differing electronic properties compared to fluorine, would be expected to impart distinct interaction characteristics.

Furthermore, the approved drug Halofuginone, which is a 7-Bromo-6-chloro-3-substituted-4-quinazolinone, exhibits potent anticancer and coccidiostat activities, underscoring the therapeutic importance of the 7-bromo moiety. nih.gov In a series of 2-amino-4-arylquinazolines designed as A2A adenosine (B11128) receptor antagonists, 7-bromo substitution was a key feature of the synthesized compounds, such as 2-Amino-7-bromo-4-(4-fluorophenyl)quinazoline. mdpi.com While direct SAR comparisons for the 7-bromo group in this specific series were not detailed, its inclusion in the lead compounds points to its favorable contribution to the activity profile.

Role of the Methoxy (B1213986) Substituent at Position 6 in Target Interaction

The methoxy group at the C6 position, particularly when paired with a substituent at C7, is a common feature in many biologically active quinazoline derivatives, especially those designed as kinase inhibitors. This 6,7-disubstitution pattern is integral to the pharmacophore of several potent epidermal growth factor receptor (EGFR) inhibitors.

The combination of electron-donating methoxy groups at C6 and C7 is known to enhance cytotoxic activity. For example, the compound 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline demonstrated significant cytotoxicity against human glioblastoma cell lines. researchgate.net This highlights the favorable influence of the dimethoxy substitution pattern on the quinazoline core for anticancer activity.

In the context of EGFR inhibition, the 6,7-dimethoxy substitution is a hallmark of first-generation inhibitors like Gefitinib (B1684475). Studies on various 6,7-disubstituted 4-anilino-quinazoline derivatives confirm that these groups occupy a critical region in the ATP-binding site of the EGFR kinase domain, contributing to high-affinity binding. mdpi.com The methoxy group at C6, with its hydrogen bond accepting capability and electronic properties, plays a crucial role in orienting the molecule within the active site and establishing key interactions with amino acid residues.

Influence of Substitutions at Other Positions (e.g., N3, C2) on Activity Profile

Substitutions at C2: The C2 position offers a versatile point for modification. In a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives tested for cytotoxic activity, substitutions on the C2-thiol group significantly impacted efficacy. Analogs with an aliphatic chain, particularly a 4-carbon spacer, showed strong potency against MCF-7 and SW480 cancer cell lines. nih.govnih.gov In contrast, increasing the linker length led to a decrease in activity. nih.govnih.gov

Another study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as dual EGFR-HER2 inhibitors found that the nature of the substituent on a phenyl ring attached to C2 was critical. Para-substitution with electron-withdrawing groups (EWGs) like -Cl, -Br, -F, and -SO₂CH₃ resulted in higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. nih.gov

Substitutions at N3: The N3 position is frequently substituted with various aryl, alkyl, or heterocyclic moieties to explore the binding pocket of target enzymes. In many kinase inhibitors, a substituted aniline (B41778) ring at the 4-position is crucial, but modifications at N3 also play a key role. For instance, in the development of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, various substitutions on the N3-phenyl ring led to compounds with significant antimicrobial and anti-inflammatory activities.

The interplay between substituents at C2 and N3 is critical. For example, the cytotoxic activity of 2-thioxo-3-substituted quinazolinones is heavily influenced by the nature of the group at the 3-position, which can modulate interactions with targets like EGFR. nih.gov

Correlation of Electronic and Steric Factors with Observed Biological Responses

The biological activity of 7-Bromo-6-methoxyquinazolin-4(3H)-one derivatives is strongly correlated with the electronic and steric properties of their substituents.

Electronic Factors: As noted previously, the electronic nature of substituents at the C2 position significantly influences EGFR inhibitory activity. A clear SAR trend was observed where electron-withdrawing groups on a C2-aryl substituent enhanced potency, while electron-donating groups were less favorable. nih.gov This suggests that the electronic landscape of the molecule is critical for optimal interaction with the kinase active site, likely affecting key hydrogen bonding or π-stacking interactions. In QSAR studies of related 4-(3-bromoanilino)-6,7-dimethoxyquinazolines, electronic descriptors were found to be the most important predictors of EGFR inhibitory activity, with electron-donating groups on the anilino moiety enhancing activity.

Steric Factors: Steric bulk is another critical parameter. In studies targeting NF-κB, smaller quinazolinone derivatives were found to favor a smaller binding pocket (site II), whereas derivatives with larger substituents at C2 preferentially occupied a larger binding pocket (site I) to minimize steric repulsion. nih.gov This demonstrates a clear steric constraint within the target's active site. Similarly, in a series of EGFR/HER2 inhibitors, it was found that a two-carbon alkyloxy linker was optimal, while a longer three-carbon linker was less potent due to an unfavorable, more extended binding mode within the EGFR active site. nih.gov

SAR Paradigms for Specific Biological Targets (e.g., Kinases, Enzymes)

The this compound scaffold is a "privileged structure" that can be adapted to target various enzymes, most notably protein kinases.

EGFR/HER2 Kinase Inhibitors: The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for EGFR inhibitors. mdpi.complos.org For derivatives of this class, the 6,7-disubstitution pattern (including methoxy groups) is crucial for binding to the hinge region of the kinase. mdpi.com The SAR for 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines showed that a 4-bromo-phenylethylidene-hydrazinyl group at the C4-position yielded the highest inhibitory activity against wild-type EGFR. nih.gov The general paradigm involves the quinazoline core acting as a scaffold that mimics the adenine (B156593) portion of ATP, with substituents at C2, N3, and C4 exploring different regions of the kinase active site to enhance potency and selectivity.

Aurora Kinase Inhibitors: Quinazolin-4(3H)-one derivatives have also been developed as inhibitors of Aurora Kinase A, a key regulator of the cell cycle. nih.gov A novel derivative, BIQO-19, was shown to have potent antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors. nih.gov The SAR for this class of inhibitors focuses on modifications that improve pharmacokinetic properties while maintaining potent inhibition of the target kinase. nih.gov

NF-κB Pathway Inhibitors: For inhibition of the NF-κB pathway, halogenation at C7 was found to be more effective than at C6. nih.gov The carbonyl group of the quinazolinone core typically forms hydrogen bonds with key residues like Lys241 and Asn247, while an amino group can interact with Ser240. nih.gov The SAR for this target is highly dependent on the size and electronic nature of substituents at C2, C6, and C7. nih.gov

Data on Biological Activity of Representative Quinazolinone Derivatives

Compound ClassSubstitutionsTarget(s)Observed ActivityReference
6-Bromo-2-aryl-4-substituted quinazolineC2: Pyridin-3-yl; C4: 4-Bromo-phenylethylidene-hydrazinylEGFRwtIC₅₀ = 46.1 nM nih.gov
6-Bromo-2-thio-3-phenyl quinazolinoneC2: -S-(CH₂)₃CH₃MCF-7 cellsIC₅₀ = 15.85 µM nih.govnih.gov
6,7-Disubstituted 4-anilino-quinazolineC6/C7: DimorpholinoalkoxyEGFRwtModerate to high antiproliferative activity mdpi.com
7-Fluoro-quinazolinoneC7: FNF-κBStronger binding affinity than 6-fluoro analog nih.gov
Quinazolin-4(3H)-one derivativeBIQO-19 (structure complex)Aurora Kinase APotent antiproliferative activity in NSCLC cells nih.gov
4-(Anilino)-6,7-dimethoxyquinazolineC4: 3'-Bromo-4'-hydroxylphenyl-aminoGlioblastoma cellsPotent cytotoxic activity researchgate.net

Molecular Mechanisms of Action and Target Engagement of 7 Bromo 6 Methoxyquinazolin 4 3h One Analogues

Inhibition of Kinase Activities (e.g., EGFR, VEGFR, RET, PI3K)

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) implicated in cancer progression. Analogues of this structure have demonstrated significant inhibitory activity against several key kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K).

The primary mechanism by which many quinazolinone-based kinase inhibitors function is through competitive binding at the ATP-binding site of the kinase domain. This interaction prevents the phosphorylation of downstream substrates, thereby interrupting signaling cascades that promote cell proliferation, survival, and angiogenesis.

The selectivity of these compounds is a critical factor in their therapeutic index. While some quinazolinone derivatives are designed to be highly selective for a single kinase, others are developed as multi-targeted inhibitors, simultaneously blocking several oncogenic pathways. The selectivity profile is typically determined through extensive in vitro kinase assays against a panel of different kinases.

Table 1: Illustrative Kinase Inhibitory Activities of Selected Quinazolin-4(3H)-one Analogues This table presents data from various quinazolin-4(3H)-one derivatives to illustrate the potential activity of this chemical class. Data for 7-Bromo-6-methoxyquinazolin-4(3H)-one itself is not specified in the cited sources.

Compound ClassTarget KinaseReported Activity (IC50)Reference
Quinazolin-4(3H)-one derivativesEGFRPotent inhibitory activity observed nih.gov
Quinazolin-4(3H)-one derivativesVEGFR2Comparable inhibitory activity to known standards nih.gov
Quinazolin-4(3H)-one based hydroxamic acid derivativesPI3KInhibition of PI3K mediated signaling pathways nih.gov

By inhibiting the activity of kinases like EGFR, VEGFR, and PI3K, this compound analogues are presumed to modulate critical downstream signaling pathways. Inhibition of EGFR, for example, would be expected to suppress the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, both of which are central to cell growth, proliferation, and survival.

Similarly, by targeting VEGFR, these compounds can interfere with the signaling cascade initiated by vascular endothelial growth factor (VEGF). This would lead to a reduction in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The inhibition of the PI3K/Akt pathway, either directly or as a consequence of EGFR inhibition, can further enhance the anti-proliferative and pro-apoptotic effects of these compounds. The cytotoxicity of some quinazolin-4(3H)-one based hydroxamic acid derivatives has been linked to the inhibition of phosphoinositide 3-kinase mediated signaling pathways. nih.gov

Interactions with Other Enzyme Systems (e.g., PARP1, BRD4, GSK-3, Top1, Glutamyl-Prolyl tRNA Synthetase, Dihydrofolate Reductase, DPP-4)

Beyond kinase inhibition, the versatile quinazolinone scaffold has been explored for its potential to interact with a range of other enzyme systems. While specific data for this compound analogues is scarce, related compounds have shown activity against enzymes such as Dihydrofolate Reductase (DHFR) and Bromodomain-containing protein 4 (BRD4).

Some quinazolinone analogues have been designed as DHFR inhibitors, aiming to disrupt the synthesis of nucleic acids and induce cell death in rapidly dividing cancer cells. Additionally, the quinazolinone core has been identified as a valuable scaffold for the development of BRD9 binders, suggesting a potential role in epigenetic modulation.

Cellular Effects and Mechanistic Pathways

The engagement of molecular targets by this compound analogues is expected to translate into a variety of cellular effects, ultimately leading to the inhibition of cancer cell growth and proliferation. Key cellular mechanisms modulated by this class of compounds include the induction of apoptosis and the alteration of cell cycle progression.

A hallmark of many anticancer agents, including various quinazolinone derivatives, is their ability to induce apoptosis, or programmed cell death. This is often a direct consequence of the inhibition of pro-survival signaling pathways. For instance, the blockade of the PI3K/Akt pathway can lead to the downregulation of anti-apoptotic proteins and the activation of the apoptotic cascade.

Studies on novel sulphonamide-bearing methoxyquinazolinone derivatives have shown that these compounds can induce apoptosis in cancer cells. nih.gov Their mechanism involves the downregulation of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and the upregulation of pro-apoptotic proteins. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the controlled elimination of malignant cells.

In addition to inducing apoptosis, quinazolinone analogues can also exert their anti-proliferative effects by modulating the cell cycle. The progression of the cell cycle is tightly regulated by a series of checkpoints, and disruption of these checkpoints can lead to cell cycle arrest, preventing cancer cells from dividing.

Certain quinazolin-4(3H)-one derivatives have been shown to cause cell cycle arrest at different phases. nih.gov For example, some analogues can induce an accumulation of cells in the G2/M phase, indicating a block in the transition from the G2 phase to mitosis. This effect is often linked to the inhibition of kinases that play a crucial role in cell cycle regulation. The ability to halt cell cycle progression provides another avenue through which these compounds can control tumor growth.

Inhibition of Cell Proliferation and Growth

Analogues of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The antiproliferative activity is a key aspect of their therapeutic potential, with studies quantifying this effect through IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

One area of investigation has been on quinazolin-4(3H)-one derivatives with different substitutions. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines. nih.gov Among the tested compounds, derivative 8a , which features an aliphatic linker at the thiol group, was identified as the most potent, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov This potency was significantly better than the standard drug Erlotinib in the MCF-7 cell line. nih.gov Furthermore, compound 8a showed selectivity, with a much higher IC50 value of 84.20 ± 1.72 µM against the normal cell line (MRC-5), suggesting a degree of specificity for cancer cells. nih.gov

Another related group, the 6,8-dibromo-4(3H)quinazolinone derivatives, has also been assessed for antitumor activity against the MCF-7 cell line. nih.gov Several compounds in this series, including XIIIb, IX, XIVd, XIVb, and XIVe , exhibited powerful cytotoxic effects with IC50 values of 1.7, 1.8, 1.83, 5.4, and 6.84 µg/mL, respectively, which were notably lower than that of the positive control, doxorubicin. nih.gov

The table below summarizes the cytotoxic activity of selected this compound analogues.

Compound IDCell LineIC50 Value
8a MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32 µM
8a SW480 (Colorectal Carcinoma)17.85 ± 0.92 µM
8a MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72 µM
XIIIb MCF-7 (Breast Adenocarcinoma)1.7 µg/mL
IX MCF-7 (Breast Adenocarcinoma)1.8 µg/mL
XIVd MCF-7 (Breast Adenocarcinoma)1.83 µg/mL
XIVb MCF-7 (Breast Adenocarcinoma)5.4 µg/mL
XIVe MCF-7 (Breast Adenocarcinoma)6.84 µg/mL

This table is interactive. You can sort and filter the data.

Additionally, the novel quinazoline (B50416) derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154 ), displayed significant cytotoxicity against human glioblastoma cell lines U373 and U87, leading to apoptotic cell death at micromolar concentrations. nih.gov When conjugated with recombinant human epidermal growth factor (EGF), the resulting EGF-P154 conjugate demonstrated enhanced and selective killing of glioblastoma cells at nanomolar concentrations, with an IC50 of 813 +/- 139 nM. nih.gov

Computational and Theoretical Chemistry in the Research of 7 Bromo 6 Methoxyquinazolin 4 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT):DFT studies provide insight into the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors, which help in understanding its chemical behavior.

While extensive research exists for other quinazoline (B50416) derivatives, applying those findings to 7-Bromo-6-methoxyquinazolin-4(3H)-one would be speculative and would not meet the required standard of scientific accuracy for this specific compound. The precise arrangement of the bromo and methoxy (B1213986) groups at the 7 and 6 positions, respectively, creates a unique electronic and steric profile that would yield distinct results in computational studies.

Therefore, without dedicated research on this compound, it is not possible to provide the detailed, scientifically accurate content requested for each section and subsection of the outline.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Despite a thorough search of scientific literature, no specific QSAR studies have been published for this compound. Research in this area has focused on the broader class of quinazolin-4(3H)-one derivatives, particularly in the context of their activity as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR). These studies, while not specific to the 7-bromo-6-methoxy substituted variant, provide a foundational understanding of the structural requirements for activity in this class of compounds.

Development of Predictive Models for Biological Activity

Currently, there are no publicly available predictive QSAR models specifically developed for the biological activity of this compound. The development of such a model would necessitate a dataset of structurally similar compounds with experimentally determined biological activities, which is not available in the current body of scientific literature.

General QSAR studies on quinazolin-4(3H)-one analogs have utilized various molecular descriptors to correlate with biological activity. These descriptors often fall into categories such as:

Electronic Descriptors: Pertaining to the distribution of electrons in the molecule.

Steric Descriptors: Relating to the size and shape of the molecule.

Hydrophobic Descriptors: Quantifying the molecule's affinity for nonpolar environments.

Topological Descriptors: Describing the connectivity of atoms within the molecule.

Should a sufficient dataset for this compound and its analogs become available, a predictive model could be developed. The statistical robustness of such a model would be evaluated using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive power.

Identification of Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. As with QSAR models, no specific pharmacophore models have been published for this compound.

However, based on the general understanding of quinazolin-4(3H)-one derivatives as kinase inhibitors, a hypothetical pharmacophore for this class of compounds can be proposed. The key features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the quinazoline ring and the carbonyl oxygen are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The hydrogen atom at the N3 position can act as a hydrogen bond donor.

Aromatic Rings: The quinazoline ring system itself provides a scaffold for aromatic interactions with the target protein.

The specific contributions of the 7-bromo and 6-methoxy groups to the pharmacophoric profile of this compound have not been elucidated. The bromine atom could potentially engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The methoxy group could influence the electronic properties of the aromatic ring and participate in hydrogen bonding or steric interactions within the binding pocket of a target protein.

Preclinical Pharmacological Research and Conceptual Therapeutic Applications

In vitro Biological Activity Profiling

The biological profile of quinazolinone derivatives is diverse, with substitutions on the quinazolinone core heavily influencing their activity. nih.gov Halogenation, particularly at positions 6 or 7, has been shown to enhance the biological effects of these compounds. nih.gov The following sections detail the in vitro activities observed for bromo- and methoxy-substituted quinazolinone analogs.

Quinazolinone derivatives have been extensively investigated for their anti-proliferative activity against various human cancer cell lines. nih.gov Their mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases, which are crucial for cell growth and differentiation. nih.gov The presence of a halogen atom at the 6-position of the quinazoline (B50416) ring, in particular, has been shown to improve anticancer effects. nih.gov

Studies on various bromo-substituted quinazolinone analogs have demonstrated potent cytotoxic activity. For instance, a series of 6-bromo-quinazoline-4(3H)-one derivatives showed significant anti-proliferative effects against human breast adenocarcinoma (MCF-7) and colon carcinoma (SW480) cell lines. nih.govresearchgate.net One of the most potent compounds from this series, featuring an aliphatic linker at the thiol group, exhibited IC50 values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively. nih.gov Another related compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, displayed significant cytotoxicity against human glioblastoma cell lines U373 and U87. nih.gov Furthermore, quinazoline derivatives have been developed as potent inhibitors of specific cancer-related proteins, such as Aurora kinases, with analogs showing IC50 values as low as 48 nM against triple-negative breast cancer cells (MDA-MB-231). acs.org

Compound AnalogCancer Cell LineCell Line TypeReported IC50 (µM)Source
6-Bromo-2-mercapto-quinazolin-4(3H)-one derivative (8a)MCF-7Breast Adenocarcinoma15.85 ± 3.32 nih.gov
6-Bromo-2-mercapto-quinazolin-4(3H)-one derivative (8a)SW480Colon Carcinoma17.85 ± 0.92 nih.gov
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (EGF-P154 conjugate)Glioblastoma CellsBrain Cancer0.813 ± 0.139 nih.gov
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-7Breast Adenocarcinoma2.49 mdpi.com
Quinazoline Schiff base (Compound 1)MCF-7Breast Adenocarcinoma6.25 researchgate.net
Quinazoline Schiff base (Compound 2)MCF-7Breast Adenocarcinoma5.91 researchgate.net
Vinyl-quinazoline (Compound 9h)MDA-MB-231Triple-Negative Breast Cancer0.048 acs.org

The quinazolinone scaffold is also a promising framework for the development of new anti-microbial agents. Research has demonstrated that derivatives of this structure exhibit activity against a range of pathogens, including bacteria and fungi.

A new series of quinazolin-4(3H)-one compounds were synthesized and tested for their antimicrobial efficacy. researchgate.net One pyrazole (B372694) analogue showed excellent potency, with Minimum Inhibitory Concentration (MIC) values of 1.95 µg/mL against Staphylococcus aureus, 3.9 µg/mL against Bacillus subtilis, 0.98 µg/mL against Escherichia coli, and 0.49 µg/mL against Klebsiella pneumoniae, comparable to the standard drug amoxicillin. researchgate.net In another study, a synthetic carbazoloquinone with a methoxy (B1213986) group, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, exhibited an MIC of 50 µg/mL against Staphylococcus aureus. nih.gov While not a quinazolinone, this highlights the antimicrobial potential of related methoxy-containing heterocyclic structures. Additionally, some bromo-quinazolinone derivatives serve as key intermediates in the synthesis of compounds like Halofuginone, which is known for its antiparasitic activity.

Compound AnalogMicroorganismTypeReported MIC (µg/mL)Source
Quinazolin-4(3H)-one pyrazole analogue (5b)Staphylococcus aureusGram-positive Bacteria1.95 researchgate.net
Quinazolin-4(3H)-one pyrazole analogue (5b)Bacillus subtilisGram-positive Bacteria3.9 researchgate.net
Quinazolin-4(3H)-one pyrazole analogue (5b)Escherichia coliGram-negative Bacteria0.98 researchgate.net
Quinazolin-4(3H)-one pyrazole analogue (5b)Klebsiella pneumoniaeGram-negative Bacteria0.49 researchgate.net
6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dioneStaphylococcus aureusGram-positive Bacteria50 nih.gov

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. Quinazolinone derivatives have been identified as potent anti-inflammatory agents. researchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

In vitro studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells have shown that quinazolinone derivatives can significantly reduce the production of inflammatory markers. nih.govnih.gov Certain analogs effectively decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal enzymes in the inflammatory cascade. nih.govnih.gov Furthermore, these compounds have been shown to suppress the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The presence of a halogen, such as chlorine or fluorine, on the aromatic ring of the quinazolinone scaffold has been noted to enhance the inhibition of IL-1β mRNA expression. nih.gov

The emergence of viral diseases necessitates the development of novel antiviral agents. The quinazolinone core structure has been explored for this purpose, with derivatives showing activity against various viruses.

A quinazolin-4-one series of inhibitors was identified as effective against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov The most promising compound from this series, C7, inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with a half-maximal effective concentration (EC50) of 1.10 µM, demonstrating low cytotoxicity. nih.gov The versatility of the quinazolinone scaffold is also evident from studies on derivatives incorporating an isoxazole (B147169) moiety, which have been investigated for a range of biological activities, including antiviral potential. researchgate.net

Compound AnalogVirusAssay/TargetReported EC50/IC50 (µM)Source
Quinazolin-4-one derivative (C7)SARS-CoV-2Vero E6 cell replication1.10 ± 0.12 nih.gov
Quinazolin-4-one derivative (C7)SARS-CoV-2Mpro enzyme inhibition0.085 ± 0.006 nih.gov

Exploration of Specific Biological Pathway Modulations

Beyond broad activity profiling, research has delved into the specific molecular pathways through which quinazolinone derivatives exert their effects. These compounds have been shown to be potent modulators of key cellular signaling pathways involved in cancer and inflammation. nih.gov

A key mechanism underlying the anti-inflammatory effects of quinazolinone derivatives is the regulation of gene expression. Studies have demonstrated that these compounds can suppress the NF-κB signaling pathway, a central regulator of inflammation. nih.gov By inhibiting this pathway, quinazolinone analogs effectively decrease the mRNA expression of inflammatory genes such as COX-2, iNOS, IL-1β, and TNF-α in macrophage cell lines. nih.gov This activity was measured using real-time quantitative polymerase chain reaction (RT-qPCR). nih.gov

In the context of cancer, specific bromo-quinazolinone derivatives have been shown to modulate the Bone Morphogenetic Protein (BMP) pathway. In patient-derived cancer cells with mutations in the ALK2 receptor, a quinazolinone analog caused a dose-dependent reduction in the phosphorylation of SMAD1/5/8 proteins and a decrease in the expression of the ID1 gene, both of which are downstream markers of ALK2 pathway activation. acs.org This demonstrates a targeted modulation of a specific signaling cascade relevant to cancer proliferation. Furthermore, other quinazoline analogs act as potent inhibitors of Aurora A kinase, leading to cell cycle arrest and apoptosis by directly inhibiting the kinase's activation and preventing spindle formation during mitosis. acs.org

Interference with Protein-Protein Interactions

The quinazolinone core structure is a recognized scaffold for developing molecules that can modulate protein-protein interactions (PPIs), which are crucial in numerous cellular processes and disease pathologies. A key example lies in the inhibition of the Bromo and Extra C-Terminal (BET) family of bromodomains. nih.gov Bromodomains are epigenetic "reader" modules that recognize acetylated lysine (B10760008) residues on proteins, a critical PPI in transcriptional regulation.

Research into fragment-based drug discovery has identified simple quinazolinone derivatives as effective starting points for developing potent BET bromodomain inhibitors. nih.gov For instance, a 6-brominated 3,4-dihydro-3-methyl-2(1H)-quinazolinone was active in displacing peptides from BRD4 and CREBBP bromodomains. nih.gov Through structure-based optimization, such fragments have been elaborated into selective chemical probes that disrupt these PPIs. nih.gov The key interactions often involve hydrogen bonding with conserved residues like asparagine and water-bridged interactions with tyrosine within the bromodomain binding pocket. nih.gov

Given that 7-Bromo-6-methoxyquinazolin-4(3H)-one shares the fundamental quinazolinone framework, it holds conceptual potential as a foundational structure for developing inhibitors of PPIs. Its bromine and methoxy substituents could be further modified to enhance binding affinity and selectivity for specific protein targets, such as the BET family or other bromodomain-containing proteins implicated in disease.

Investigation of Potential as Chemical Probes or Research Tools

A chemical probe is a small molecule used to study the function of a specific protein or pathway in cells and organisms. The development of a quinazolinone-based compound into a selective chemical probe for the BET family of bromodomains highlights the utility of this scaffold for creating research tools. nih.gov Such probes are characterized by their potency, selectivity, and suitability for use in cellular assays. nih.gov

The journey from a low-affinity fragment to a high-affinity probe often involves synthetic modifications to optimize interactions with the target protein. nih.gov The halogen substitution pattern on the quinazolinone ring can be particularly important, as it allows for selective cross-coupling reactions to introduce new functional groups that can fine-tune biological activity and probe characteristics. myskinrecipes.com For example, the reactive halogens on some quinazoline cores are utilized in preparing fluorescent probes for biochemical assays. myskinrecipes.com

Therefore, this compound could serve as a valuable intermediate or starting point for the synthesis of novel chemical probes. Its bromine atom at the 7-position provides a handle for synthetic elaboration, enabling the creation of a library of derivatives that could be screened to identify potent and selective tools for interrogating the function of unexplored proteins.

Conceptual Therapeutic Potential for Various Disease Areas

The quinazolinone scaffold is present in numerous approved drugs and clinical candidates, suggesting a broad therapeutic potential for its derivatives. mdpi.com The conceptual therapeutic applications for this compound can be inferred from the established activities of its structural relatives in oncology, infectious diseases, and potentially autoimmune and neurodegenerative disorders.

Oncology: The quinazolinone core is famously associated with the development of potent tyrosine kinase inhibitors (TKIs) used in cancer therapy. nih.gov Drugs like gefitinib (B1684475) and erlotinib, which target the epidermal growth factor receptor (EGFR), are based on this scaffold. nih.gov Various quinazolin-4(3H)-one derivatives have demonstrated excellent cytotoxicity against cancer cell lines, including breast and ovarian carcinoma. nih.gov Furthermore, related compounds have shown significant activity against human glioblastoma cells. nih.gov The development of kinase inhibitors for cancer therapy often utilizes halogenated quinazoline intermediates to optimize biological activity. myskinrecipes.com This established track record strongly supports the investigation of this compound and its derivatives for oncological applications.

Infectious Diseases: The therapeutic reach of the quinazolinone class extends to infectious diseases. A notable example is the use of 7-bromo-6-chloroquinazolin-4(3H)-one as a key intermediate in the synthesis of Halofuginone. researchgate.net Halofuginone is an antiparasitic drug with recognized efficacy against various protozoan parasites, including Cryptosporidium, which causes significant gastrointestinal illness. researchgate.net This precedent suggests that the 7-bromo-quinazolinone motif could be a valuable component in the design of new agents against parasitic and other infectious diseases.

Autoimmune Disorders: The modulation of inflammatory pathways is another potential application for quinazolinone derivatives. Certain analogs are employed in medicinal chemistry to generate novel compounds with potential anti-inflammatory properties. myskinrecipes.com Given that chronic inflammation is a hallmark of autoimmune diseases, the exploration of this compound for its ability to modulate immune responses is a logical extension of the scaffold's known biological activities.

Neurodegenerative Diseases: Preliminary research has indicated that certain substituted quinazolinones may have potential in the treatment of neurodegenerative diseases. mdpi.com Specifically, sulfur-substituted quinazolinones have been identified as a class of interest for this therapeutic area. mdpi.com While this compound lacks a sulfur substituent, the fact that the core scaffold is being investigated for neurodegenerative applications suggests that a broader range of derivatives, including the title compound, could be conceptually considered for screening against relevant neurological targets.

Table 1: Biological Activities of Structurally Related Quinazolinone Compounds

Compound/Class Biological Target/Activity Disease Area Reference
6-Brominated Quinazolinone Fragment BET Bromodomain (BRD4, CREBBP) Inhibition Oncology, Inflammation nih.gov
Quinazolin-4(3H)-one derivatives Tyrosine Kinase Inhibition; Cytotoxicity Oncology nih.gov
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline Cytotoxicity against Glioblastoma Cells Oncology nih.gov
7-bromo-6-chloroquinazolin-4(3H)-one (intermediate) Intermediate for Halofuginone (antiparasitic) Infectious Diseases researchgate.net
Halogenated Quinazoline Intermediates Anti-inflammatory Properties Autoimmune Disorders myskinrecipes.com
Sulfur-substituted Quinazolinones Potential activity in CNS Neurodegenerative Diseases mdpi.com

Analytical and Spectroscopic Characterization in Research of 7 Bromo 6 Methoxyquinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 7-Bromo-6-methoxyquinazolin-4(3H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the quinazolinone ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position on the molecule.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern would lead to specific splitting patterns (e.g., singlets, doublets) based on the coupling between adjacent protons.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would likely appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

N-H Proton: The proton on the nitrogen at position 3 (N3-H) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Expected ¹H NMR Data

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
H5Aromatic RegionSingletN/A
H8Aromatic RegionSingletN/A
N3-HVariableBroad SingletN/A
-OCH₃~3.9SingletN/A

Note: The above table is a representation of expected values based on general principles of NMR spectroscopy for similar structures, as specific experimental data for this compound is not available in the searched literature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon: The carbon of the carbonyl group (C4) is expected to appear significantly downfield (δ > 160 ppm).

Aromatic Carbons: The carbons of the quinazoline (B50416) ring system would resonate in the aromatic region (δ 110-160 ppm). The carbons attached to the bromine, nitrogen, and oxygen atoms would have their chemical shifts influenced by the electronegativity of these atoms.

Methoxy Carbon: The carbon of the methoxy group would appear upfield (δ ~55-60 ppm).

Interactive Data Table: Expected ¹³C NMR Data

Carbon Expected Chemical Shift (ppm)
C2~145-155
C4>160
C4a~120-130
C5~110-120
C6~150-160
C7~115-125
C8~110-120
C8a~140-150
-OCH₃~55-60

Note: This table represents predicted chemical shift ranges for the carbon atoms based on known data for analogous structures, as specific experimental data for this compound could not be located.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal correlations between protons that are coupled to each other, confirming the positions of adjacent protons on the aromatic ring.

HSQC: Would show correlations between protons and the carbon atoms they are directly attached to.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of bromine, which has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected [M+H]⁺ ion would show two peaks of nearly equal intensity, separated by two mass units.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Br bonds.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H3200-3400Stretching
C=O (amide)1650-1690Stretching
C=N1610-1640Stretching
C-O (aromatic ether)1200-1275Asymmetric Stretching
C-Br500-600Stretching

Note: The data in this table is based on typical IR absorption frequencies for the respective functional groups and serves as a predictive guide in the absence of specific experimental data for the title compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating and analyzing chemical mixtures, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and purity assessment of non-volatile compounds. In the context of quinazolinone derivatives, HPLC is frequently used to determine the percentage purity of a sample and to isolate the compound from reaction byproducts.

While HPLC is a standard method for the analysis of quinazolinone derivatives, specific experimental conditions such as the stationary phase, mobile phase composition, flow rate, and detection wavelength for this compound are not extensively detailed in currently available scientific literature. Typically, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water mixtures, often with additives like formic acid or trifluoroacetic acid to improve peak shape, are employed for similar compounds. Detection is commonly performed using a UV detector at a wavelength where the quinazolinone core exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Quinazolinone Derivative Analysis

Parameter Typical Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table represents typical, not specific, conditions for the named compound.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The retention factor (R_f), a key parameter in TLC, is dependent on the compound's structure, the stationary phase (typically silica (B1680970) gel), and the mobile phase. Specific R_f values for this compound are not reported in the reviewed literature. However, for related quinazolinone structures, solvent systems such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol are commonly used. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) due to the aromatic nature of the quinazolinone ring.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

A search of the scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, detailed crystallographic data, including crystal system, space group, and unit cell dimensions, are not available at this time. For comparison, the crystal structure of a related compound, 7-Fluoro-6-nitroquinazolin-4(3H)-one, has been reported, revealing a planar quinazolinone system.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to verify the empirical formula of a newly synthesized compound, providing strong evidence for its elemental composition and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

The molecular formula for this compound is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol . The theoretical elemental composition can be calculated from this formula.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 9 108.099 42.39
Hydrogen H 1.008 7 7.056 2.77
Bromine Br 79.904 1 79.904 31.33
Nitrogen N 14.007 2 28.014 10.98
Oxygen O 15.999 2 31.998 12.54

| Total | | | | 255.071 | 100.00 |

Experimental results from elemental analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm the elemental composition of a sample of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-6-methoxyquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of halogenated benzoxazinone precursors with nitrogen nucleophiles. For example, refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours yields 75% of the target compound after recrystallization in ethanol . Key factors include reaction time, temperature, and solvent choice (e.g., acetic acid for bromination ). Lower yields (e.g., 55%) occur with insufficient reactant ratios or incomplete purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy confirms functional groups (e.g., C=O at ~1686 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • ¹H/¹³C NMR in DMSO-d6 identifies methoxy groups (δ ~3.89 ppm) and aromatic protons .
  • Elemental analysis validates bromine content (~31% theoretical) .
  • Mass spectrometry (GC-MS) confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers design initial pharmacological screens for quinazolinone derivatives like this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:

  • Analgesic activity : Tail-flick or acetic acid-induced writhing tests, as used for 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives .
  • Anticholinesterase activity : Ellman’s method with acetylthiocholine iodide and spectrophotometric detection .
  • Antiamyloid activity : Congo red binding assay for β-amyloid aggregation inhibition .

Advanced Research Questions

Q. What explains the regioselectivity of bromination in quinazolinone scaffolds, and how can it be controlled experimentally?

  • Methodological Answer : Bromination occurs preferentially at the 6-position due to electron-donating methoxy groups directing electrophilic substitution. For example, direct bromination of 3-amino-2-methylquinazolin-4(3H)-one in acetic acid yields 6-bromo derivatives (55% yield) . Competing sites (e.g., 7-position) emerge under harsher conditions (excess Br2 or elevated temperatures). Computational modeling (e.g., DFT) can predict reactivity, while TLC monitors intermediates .

Q. How can structural contradictions in crystallographic data for halogenated quinazolinones be resolved?

  • Methodological Answer : Use software like SHELXL for small-molecule refinement and WinGX for data integration . Discrepancies in bond lengths/angles (e.g., C-Br vs. C-O) may arise from twinning or disorder. Strategies include:

  • High-resolution data collection (≤1.0 Å).
  • Twinning refinement with SHELXL’s BASF parameter .
  • Validation via Rint (<5%) and Hirshfeld surface analysis .

Q. Why do some this compound derivatives show divergent bioactivity profiles despite structural similarity?

  • Methodological Answer : Subtle substituent changes (e.g., amino vs. methoxy groups) alter pharmacodynamics. For example:

  • Glycylglycine-modified derivatives exhibit enhanced anticholinesterase activity (IC50 = 1.8 mg/mL) due to improved binding to acetylcholinesterase’s peripheral anionic site .
  • Bulkier substituents (e.g., benzohydrazide) reduce bioavailability, as seen in lower anthelmintic activity .
  • Docking studies (AutoDock Vina) and QSAR models correlate logP values with membrane permeability .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 3 hours for hydrazine cyclization) .
  • Protecting groups (e.g., Boc for amines) prevent side reactions during halogenation .
  • Flow chemistry improves scalability and purity by minimizing intermediate isolation .

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